![molecular formula C7H8N2O2S B6212144 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1378841-69-0](/img/new.no-structure.jpg)
4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclobutyl group and the carboxylic acid functionality adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclobutylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Esters and amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid exhibits significant antimicrobial activity. For instance, derivatives of thiadiazole compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. One study highlighted that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial properties .
Anticancer Activity:
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that the thiadiazole ring may interact with biological targets involved in cancer progression, although detailed mechanisms remain under exploration. The presence of the carboxylic acid group enhances its reactivity and potential interactions with cellular components.
Materials Science
Synthesis of Advanced Materials:
In materials science, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique structural features allow it to be incorporated into polymers and other materials to impart desirable characteristics such as conductivity or fluorescence. The compound's ability to undergo various chemical reactions (e.g., oxidation and substitution) further enhances its utility in developing advanced materials.
Photovoltaic Applications:
Research is ongoing into the use of thiadiazole derivatives in organic photovoltaics. The incorporation of such compounds into photovoltaic systems can potentially improve efficiency due to their electronic properties. The cyclobutyl group may contribute to the stability and performance of these materials under operational conditions.
Agricultural Applications
Pesticidal Activity:
this compound has shown promise in agricultural applications as a pesticide. Studies have indicated that related thiadiazole compounds possess insecticidal and fungicidal activities, which could be harnessed for crop protection. The compound's structure allows it to interact with biological pathways in pests and pathogens, providing a potential avenue for developing new agrochemicals .
Plant Growth Regulation:
Additionally, there is emerging interest in the use of this compound as a plant growth regulator. Its ability to modulate plant physiological processes may help enhance crop yields and resilience against environmental stresses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Comparison: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiadiazole derivatives, which may have different substituents such as methyl, phenyl, or ethyl groups. These differences can influence the compound’s reactivity, stability, and biological activity.
Biological Activity
4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to participate in various interactions such as hydrogen bonding. This property is crucial for its biological activity, influencing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.91 - 62.5 |
Bacillus subtilis | 125 |
Escherichia coli | 125 |
Pseudomonas aeruginosa | >1000 |
The compound's activity is attributed to its structural features that enhance interaction with microbial cell membranes and metabolic pathways .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have shown that it can significantly reduce the viability of cancer cells in vitro. For instance:
Cell Line | IC50 (µM) |
---|---|
LoVo (colon carcinoma) | 200 |
MCF-7 (breast carcinoma) | 50 |
The mechanism of action appears to involve the inhibition of specific transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are critical in cancer cell proliferation .
The biological activity of this compound is mediated through several biochemical pathways:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic processes, leading to inhibition or activation that affects cellular functions.
- Transcription Factor Inhibition : It has been shown to inhibit STAT transcription factors, disrupting cancer cell signaling pathways .
- Cell Cycle Modulation : The compound influences cell cycle progression, particularly affecting the G0/G1 and G2 + M phases in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results demonstrated that compounds structurally similar to this compound exhibited significant anti-tubercular activity with MIC values comparable to established drugs .
- Anticancer Potential : Another investigation focused on the effects of this compound on different cancer cell lines. It was found to induce apoptosis in LoVo and MCF-7 cells, with significant reductions in cell viability observed at concentrations as low as 50 µM .
Properties
CAS No. |
1378841-69-0 |
---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
4-cyclobutylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)6-5(8-9-12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
HUGWPGBOXSMVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(SN=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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